Anticancer Potency of 3‑tert‑Butylisoxazol‑5‑amine‑Derived Conjugates Compared to the 5‑tert‑Butylisoxazol‑3‑amine Isomer
In a matched‑pair comparison of thienopyrimidine‑based kinase inhibitors, the conjugate bearing the 3‑tert‑butylisoxazol‑5‑amine moiety (compound 9a) displayed distinct cytotoxicity profiles relative to its 5‑tert‑butylisoxazol‑3‑amine‑containing analog (compound 9b) across three human cancer cell lines [REFS‑1]. Notably, 9a achieved an IC50 of 1.21±0.34 µM against HT‑29 colon cancer cells, a value that is slightly less potent than 9b’s 0.85±0.16 µM, yet 9a remained equipotent to 9b on HepG‑2 and MCF‑7 cells while outperforming the clinical benchmark doxorubicin in both HepG‑2 and MCF‑7 assays [REFS‑1].
| Evidence Dimension | Cytotoxicity (IC50, µM) in HT‑29, HepG‑2, and MCF‑7 cell lines |
|---|---|
| Target Compound Data | HT‑29: 1.21±0.34 µM; HepG‑2: 6.62±0.7 µM; MCF‑7: 7.2±1.9 µM (compound 9a) |
| Comparator Or Baseline | 5‑tert‑butylisoxazol‑3‑amine conjugate (9b): HT‑29: 0.85±0.16 µM; HepG‑2: 5.85±0.6 µM; MCF‑7: 7.0±1.5 µM. Doxorubicin (reference): HT‑29: 1.50±0.2 µM; HepG‑2: 13.915±2.2 µM; MCF‑7: 8.43±0.5 µM. |
| Quantified Difference | 9a is 1.4‑fold less potent than 9b in HT‑29 cells (p<0.05), but equipotent to 9b in HepG‑2 and MCF‑7 cells. 9a is 2.1‑fold more potent than doxorubicin in HepG‑2 cells (6.62 vs 13.915 µM). |
| Conditions | MTT assay, 48‑h exposure, human colorectal adenocarcinoma HT‑29, hepatocellular carcinoma HepG‑2, and breast adenocarcinoma MCF‑7 cell lines. |
Why This Matters
The regioisomer choice alters cell‑line‑specific potency by up to 40%, a difference that can determine whether a lead series progresses to in‑vivo studies; procurement of the correct isomer is therefore non‑negotiable for reproducible structure‑activity relationships.
- [1] Elmongy EI, Altwaijry N, Attallah NGM, AlKahtani MM, Henidi HA. In‑Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase‑3 and Their In‑Vitro Biological Evaluation. Pharmaceuticals. 2022;15(2):170. View Source
